REACTION_SMILES
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[CH:20]1([P:21]([CH:22]2[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[c:28]2[cH:29][cH:30][cH:31][cH:32][c:33]2-[c:34]2[c:35]([O:36][CH3:37])[cH:38][cH:39][c:40]([S:41]([O-:42])(=[O:43])=[O:44])[c:45]2[O:46][CH3:47])[CH2:48][CH2:49][CH2:50][CH2:51][CH2:52]1.[K+:54].[K+:55].[Na+:53].[O-:56][C:57]([O-:58])=[O:59].[O-:61][C:62]([CH3:63])=[O:64].[O-:65][C:66]([CH3:67])=[O:68].[OH:11][B:12]([OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]([Cl:9])[cH:10]1.[Pd+2:60]>>[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:10]1
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Name
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COc1ccc(S(=O)(=O)[O-])c(OC)c1-c1ccccc1P(C1CCCCC1)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)[O-])c(OC)c1-c1ccccc1P(C1CCCCC1)C1CCCCC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
OB(O)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cccc(Cl)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
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Smiles
|
O=C(O)c1cccc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |